molecular formula C9H9N3O5 B1644166 N-{[(3-nitrophenyl)amino]carbonyl}glycine CAS No. 67513-14-8

N-{[(3-nitrophenyl)amino]carbonyl}glycine

Cat. No.: B1644166
CAS No.: 67513-14-8
M. Wt: 239.18 g/mol
InChI Key: DMZBNWBHPVSYBK-UHFFFAOYSA-N
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Description

N-{[(3-nitrophenyl)amino]carbonyl}glycine is a useful research compound. Its molecular formula is C9H9N3O5 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-{[(3-nitrophenyl)amino]carbonyl}glycine has been explored in the synthesis of α-aminonitriles, which are crucial intermediates in organic synthesis. The process involves the dehydration of amino acid amides, followed by treatment with anhydrous HCl to afford α-aminonitrile hydrochlorides. This method retains the optical purity of the L-α-aminonitriles, demonstrating the compound's utility in stereoselective synthesis (Kawashiro, Yoshida, & Morimoto, 1977).

Environmental Impact and Degradation

The transformation of amino acids, including glycine, in sulfate radical oxidation processes has been studied, highlighting the formation of nitrophenolic byproducts. This research is significant for understanding the environmental fate of such compounds and their potential impact when exposed to oxidative conditions found in natural and engineered systems (Dong et al., 2022).

Biochemical Applications

A study on site-specific, photochemical proteolysis applied to ion channels in vivo utilized (2-nitrophenyl)glycine, an analog of this compound. This work demonstrated the potential of such compounds in probing the structure and function of membrane proteins, offering insights into their roles in cellular mechanisms (England et al., 1997).

Analytical Chemistry

In the realm of analytical chemistry, derivatives of this compound have been used as fluorogenic labeling reagents for the in vivo analysis of amino acid neurotransmitters. This application underscores the utility of such compounds in developing sensitive and rapid assays for biological molecules, facilitating neuroscience research and clinical diagnostics (Klinker & Bowser, 2007).

Metabolic Studies

The metabolism of glycine, a simple amino acid, and its alterations in obesity and metabolic diseases have been extensively reviewed, emphasizing glycine's role beyond being a mere building block for proteins. Such studies contribute to our understanding of amino acid metabolism in health and disease, potentially guiding therapeutic interventions (Alves et al., 2019).

Mechanism of Action

    Biochemical Pathways

    The inhibition of carbonic anhydrase enzymes affects the production of bicarbonate ions and carbon dioxide. This can lead to a decrease in pH. It’s also worth noting that threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes, catalyze the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids .

Properties

IUPAC Name

2-[(3-nitrophenyl)carbamoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-2-1-3-7(4-6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZBNWBHPVSYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.